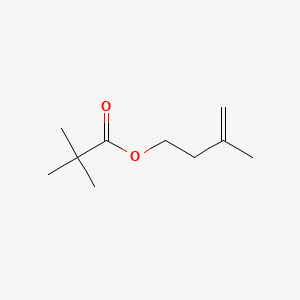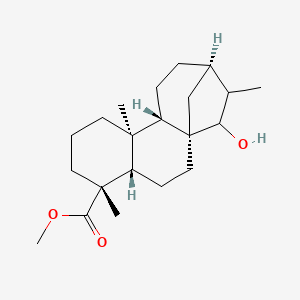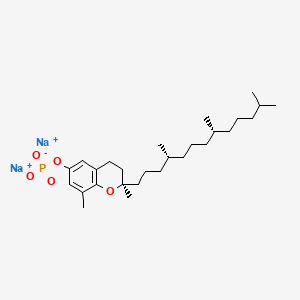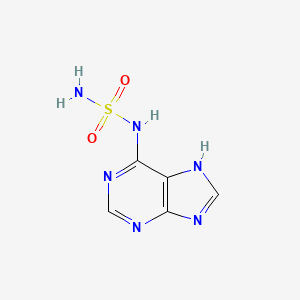![molecular formula C10H13N3 B561316 1-(1H-苯并[d]咪唑-2-基)-N,N-二甲基甲胺 CAS No. 108274-97-1](/img/structure/B561316.png)
1-(1H-苯并[d]咪唑-2-基)-N,N-二甲基甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The benzimidazole moiety is known for its broad range of biological activities and is a core structure in many pharmacologically active compounds
科学研究应用
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of the benzimidazole core.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
Imidazole derivatives have been known to interact with various biological targets, including tyrosine kinases .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in certain cancer cells . This is often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways, often leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided. It’s also important to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde and formic acid, leading to the formation of the benzimidazole ring. The resulting benzimidazole is then subjected to alkylation with N,N-dimethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may be used to enhance the efficiency of the reaction and to facilitate the separation and purification of the final product .
化学反应分析
Types of Reactions: 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
相似化合物的比较
1H-Benzimidazole: The parent compound with a simpler structure.
2-Phenyl-1H-benzimidazole: A derivative with a phenyl group at the 2-position.
N,N-Dimethyl-1H-benzimidazole-2-amine: A closely related compound with a similar substitution pattern.
Uniqueness: 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethylamino group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various research applications .
属性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDCAGYQGMMYDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651450 |
Source


|
| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108274-97-1 |
Source


|
| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the reactions involving 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine described in the research?
A1: The research highlights the use of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine as a starting material to synthesize a series of novel benzimidazole derivatives. [] This is significant because benzimidazole derivatives are known for their diverse pharmacological activities, including antibacterial and antifungal properties. By modifying the structure of the parent compound, researchers aim to explore and potentially enhance these activities in the newly synthesized derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)

![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)



![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)


![(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione](/img/structure/B561254.png)
![(10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dithiolan]-17(2H)-one](/img/structure/B561255.png)
